N-[(quinolin-6-yl)methyl]cyclopentanamine
Overview
Description
N-[(quinolin-6-yl)methyl]cyclopentanamine is a compound with the molecular formula C15H18N2 and a molecular weight of 226.31682 g/mol . This compound features a quinoline moiety attached to a cyclopentanamine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of N-[(quinolin-6-yl)methyl]cyclopentanamine can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with cyclopentanamine under specific conditions. For instance, the quinoline moiety can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the use of aldehydes, ketones, and amines as starting materials, with various catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
N-[(quinolin-6-yl)methyl]cyclopentanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline moiety can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(quinolin-6-yl)methyl]cyclopentanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which N-[(quinolin-6-yl)methyl]cyclopentanamine exerts its effects involves interactions with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
N-[(quinolin-6-yl)methyl]cyclopentanamine can be compared with other similar compounds, such as:
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine: This compound has a similar structure but with a methyl group at the 2-position of the quinoline ring.
N-[(quinolin-8-yl)methyl]cyclopentanamine: This compound differs in the position of the quinoline attachment.
The uniqueness of this compound lies in its specific structure, which can lead to different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-(quinolin-6-ylmethyl)cyclopentanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-6-14(5-1)17-11-12-7-8-15-13(10-12)4-3-9-16-15/h3-4,7-10,14,17H,1-2,5-6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWCZCLCQOZDRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=C(C=C2)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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